Fosphenytoin

Description

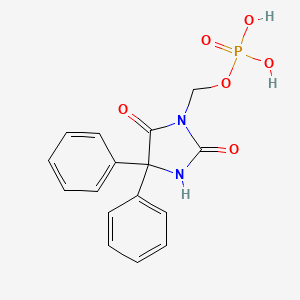

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N2O6P/c19-14-16(12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15(20)18(14)11-24-25(21,22)23/h1-10H,11H2,(H,17,20)(H2,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLUWCNOOVRFPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)(O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

92134-98-0 (di-hydrochloride salt) | |

| Record name | Fosphenytoin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093390819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9044299 | |

| Record name | Fosphenytoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fosphenytoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Mol wt: 406.24. White crystals as the dihydrate from water-ethanol-acetone, mp 220 °C (softens). pH of a saturated aqueous solution: approx 9. Solubility at 25 °C (mg/mL): 142 in water /Disodium salt/, 1.45e-01 g/L | |

| Record name | FOSPHENYTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fosphenytoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White crystals from acetone | |

CAS No. |

93390-81-9 | |

| Record name | Fosphenytoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93390-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosphenytoin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093390819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosphenytoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01320 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fosphenytoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSPHENYTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4SF212641 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FOSPHENYTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fosphenytoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

173-176.5 °C | |

| Record name | FOSPHENYTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Fosphenytoin: A Technical Guide to Synthesis and Chemical Properties for Research Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fosphenytoin, a water-soluble phosphate ester prodrug of phenytoin, represents a significant advancement in the parenteral delivery of this widely used anticonvulsant.[1][2] Developed to overcome the solubility and administration challenges associated with phenytoin, this compound is rapidly and completely converted to phenytoin in vivo by endogenous phosphatases.[1][3] This technical guide provides a comprehensive overview of the synthesis of this compound, its key chemical properties, and its mechanism of action, tailored for researchers and professionals in drug development.

Chemical Properties

This compound sodium is an off-white agglomerated powder.[1] Its enhanced water solubility compared to phenytoin is a key characteristic that allows for more flexible and safer parenteral administration.

Table 1: Physicochemical Properties of this compound and Phenytoin

| Property | This compound Sodium | Phenytoin |

| Molecular Formula | C₁₆H₁₃N₂Na₂O₆P | C₁₅H₁₂N₂O₂ |

| Molecular Weight | 406.24 g/mol | 252.27 g/mol |

| Water Solubility (37 °C) | 7.5 x 10⁴ µg/mL | 20.5 µg/mL |

| pH (in solution) | 8.6 to 9.0 (in TRIS buffer) | 12 (in propylene glycol/ethanol) |

| Melting Point | 220°C (softens) | 295-298°C |

| pKa | Not specified | 8.06-8.33 |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value |

| Conversion Half-life to Phenytoin | 8 to 15 minutes |

| Bioavailability (IV and IM) | Essentially 100% |

| Plasma Protein Binding | 95% to 99% (primarily albumin) |

| Volume of Distribution | 4.3 to 10.8 Liters |

| Peak Plasma Concentration (IM) | ~30 minutes |

Synthesis of this compound

The synthesis of this compound has been approached through several methods. The originally reported method involves a four-step process starting from phenytoin. A more recent, novel synthesis utilizes an imidate ester, offering milder reaction conditions.

Reported Synthetic Method

This process involves the nucleophilic addition of phenytoin to formaldehyde, followed by chlorination, phosphorylation, and finally hydrogenolysis and salt formation.

Caption: Reported four-step synthesis of this compound Sodium.

Experimental Protocol: Reported Synthesis

Step 1: Synthesis of 3-(Hydroxymethyl)-5,5-diphenylhydantoin

-

Suspend phenytoin (13.0 kg, 51.58 mmol) in water (390 L).

-

Add potassium carbonate (0.64 kg, 4.64 mmol) and 37% aqueous formaldehyde (14.7 kg, 180.55 mmol).

-

Stir the suspension for 3 hours at 25°C.

-

Filter the resulting suspension, wash with water (78 L), and dry at 50°C for 5 hours to yield hydroxymethylphenytoin.

Step 2: Synthesis of 3-(Chloromethyl)-5,5-diphenylhydantoin

-

Treat 3-(hydroxymethyl)-5,5-diphenylhydantoin with thionyl chloride or PCl₃ in dichloromethane to produce the chloromethyl intermediate.

Step 3: Synthesis of Dibenzyl 5,5-diphenylhydantoin-3-ylmethyl phosphate

-

Condense 3-(chloromethyl)-5,5-diphenylhydantoin with silver dibenzyl phosphate in refluxing benzene.

Step 4: Synthesis of this compound Sodium

-

Reduce the dibenzyl phosphate intermediate via hydrogenolysis with H₂ over a Palladium on carbon (Pd/C) catalyst in ethyl acetate.

-

Treat the resulting free phosphoric acid with sodium hydroxide in methanol to yield this compound sodium.

Novel Synthesis via Imidate Ester

A newer, simpler synthesis has been described that proceeds through an imidate ester intermediate, employing milder reaction conditions.

Caption: Novel synthesis of this compound via an imidate ester.

Experimental Protocol: Novel Synthesis

Step 1: Formation of Imidate Ester

-

Suspend hydroxymethylphenytoin (12.0 kg, 42.55 mmol) in acetonitrile (108 L).

-

Add trichloroacetonitrile (9.1 kg, 63.82 mmol) to the suspension.

Step 2 & 3: Phosphorylation and Salt Formation

-

The subsequent steps involve reaction with phosphoric acid and treatment with a base to yield this compound sodium. The publication highlights the formation of the imidate ester as the novel step.

Mechanism of Action and In Vivo Conversion

This compound itself is pharmacologically inactive. Its therapeutic effects are attributable to its rapid and complete conversion to phenytoin by endogenous phosphatases present in various tissues, including the liver and red blood cells. Phenytoin then exerts its anticonvulsant effect by modulating voltage-gated sodium channels in neurons, which stabilizes neuronal membranes and limits the repetitive firing of action potentials.

Caption: In vivo conversion and mechanism of action of this compound.

The conversion of this compound to phenytoin also yields phosphate and formaldehyde. The formaldehyde is further metabolized to formate.

Analytical Methodologies

The analysis of this compound and its conversion to phenytoin is crucial for pharmacokinetic studies and therapeutic drug monitoring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the accurate quantification of this compound and phenytoin in biological fluids. It is particularly important because immunoassays for phenytoin can show cross-reactivity with this compound, leading to an overestimation of phenytoin concentrations before the conversion is complete.

Experimental Protocol: Sample Handling for Analysis

-

Blood Sample Collection: To prevent ex vivo conversion of this compound to phenytoin, collect blood samples in tubes containing EDTA as an anticoagulant.

-

Assay: Utilize a chromatographic method such as HPLC to accurately differentiate and quantify this compound and phenytoin.

Immunoassays with Alkaline Phosphatase

A method has been described to calculate this compound concentrations using phenytoin immunoassays by leveraging the enzymatic conversion with alkaline phosphatase (ALP).

Experimental Protocol: Immunoassay with ALP

-

Measure the initial phenytoin equivalent concentration in a serum sample using a standard immunoassay (Reading A).

-

Add a small volume of alkaline phosphatase solution to the sample and incubate for 5 minutes at room temperature to ensure complete conversion of this compound to phenytoin.

-

Measure the total phenytoin concentration after conversion (Reading B).

-

The difference between Reading B and Reading A can be used to calculate the original this compound concentration using predetermined equations.

Stability and Formulation

This compound sodium is supplied as a sterile solution for injection. The commercial formulation is a ready-mixed solution in a tromethamine (TRIS) buffer, adjusted to a pH of 8.6 to 9.0.

Table 3: Stability of this compound Formulations

| Condition | Stability |

| Refrigerated Storage (2-8°C) | Recommended for long-term storage of vials. |

| Room Temperature Storage | Vials should not be stored at room temperature for more than 48 hours. |

| Diluted Solution (in D5W or 0.9% Saline) | Stable for 30 days at room temperature or refrigerated at concentrations of 1-20 mg PE/mL. |

Studies have also explored the use of cyclodextrins to improve the shelf-life of this compound formulations by solubilizing the phenytoin degradant. Lyophilized formulations of this compound have been developed to enhance stability at room temperature and allow for higher concentration upon reconstitution.

Conclusion

This compound offers significant advantages over parenteral phenytoin due to its enhanced water solubility and improved safety profile during administration. Understanding its synthesis, chemical properties, and in vivo conversion is critical for its effective use in research and clinical settings. The detailed protocols and data presented in this guide provide a valuable resource for professionals in the field of drug development and neuroscience.

References

The Genesis of a Safer Anticonvulsant: A Technical History of Fosphenytoin's Discovery and Development

Fosphenytoin sodium, a phosphate ester prodrug of phenytoin, emerged from the need to overcome the significant formulation and safety challenges associated with its parent compound, phenytoin. This technical guide delineates the discovery and development of this compound, detailing its synthesis, preclinical evaluation, and pivotal clinical trials that established its role in the acute treatment of seizures.

The Precursor Problem: Limitations of Parenteral Phenytoin

Phenytoin, a cornerstone in epilepsy treatment for decades, presented considerable difficulties in its parenteral formulation. Due to its poor water solubility, intravenous (IV) phenytoin required a caustic vehicle containing propylene glycol and ethanol, adjusted to a high pH of 12. This formulation was associated with a number of local and systemic adverse events, including:

-

Infusion site reactions: Pain, burning, and itching at the injection site were common.

-

Cardiovascular risks: Rapid infusion could lead to hypotension and cardiac arrhythmias.

-

Extravasation injuries: Leakage of the drug from the vein could cause severe tissue damage.

-

Precipitation: Incompatibility with many standard IV solutions led to the risk of precipitation.

These limitations spurred the search for a more soluble and safer alternative for parenteral administration, particularly in emergency situations like status epilepticus.

The Prodrug Solution: Synthesis and Discovery of this compound

The development of this compound, chemically known as 3-(phosphonooxymethyl)-5,5-diphenylhydantoin, represented a targeted prodrug approach to circumvent the solubility issues of phenytoin. The first synthesis of this phosphate ester was reported by Stella and Higuchi in 1973.[1] The core concept was to attach a highly polar phosphate group to the phenytoin molecule, rendering it water-soluble. This phosphate ester could then be cleaved in vivo by endogenous phosphatases to release the active drug, phenytoin.

Experimental Protocol: Synthesis of this compound Sodium

Several synthetic routes for this compound have been described. A common approach involves the following steps:

-

Hydroxymethylation of Phenytoin: Phenytoin is reacted with formaldehyde in an aqueous solution, often in the presence of a base like potassium carbonate, to form 3-hydroxymethyl-5,5-diphenyl-2,4-imidazolidinedione.[2]

-

Phosphorylation: The resulting hydroxymethyl intermediate is then phosphorylated. One method involves reacting it with a phosphorylating agent like phosphorus oxychloride in the presence of a suitable base and solvent.[3]

-

Salt Formation and Purification: The resulting this compound is then converted to its disodium salt by reacting it with sodium hydroxide. The final product, this compound sodium, can be isolated and purified through techniques such as crystallization.[2]

Preclinical Development: Establishing Efficacy and Safety

Preclinical studies were crucial in demonstrating that this compound was a viable prodrug of phenytoin, exhibiting a similar anticonvulsant profile with improved local tolerance.

Animal Models of Efficacy

The anticonvulsant activity of this compound was evaluated in established animal models of epilepsy. The maximal electroshock seizure (MES) model, which is considered predictive of efficacy against generalized tonic-clonic seizures, was a key assay.[4]

A typical protocol for the MES test in mice or rats involves the following steps:

-

Animal Preparation: Rodents (e.g., ICR-CD-1 mice) are acclimatized to the laboratory environment.

-

Drug Administration: this compound or a vehicle control is administered, typically via intraperitoneal (IP), oral, or intravenous (IV) routes, at varying doses.

-

Electroshock Induction: After a predetermined time to allow for drug absorption and metabolism, a brief electrical stimulus (e.g., 50-60 Hz) is delivered through corneal or ear-clip electrodes.

-

Seizure Assessment: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure. The ability of this compound to prevent this seizure endpoint is indicative of its anticonvulsant activity.

Preclinical studies demonstrated that equimolar doses of this compound and phenytoin produced equivalent antiepileptic activity against maximal electroshock seizures in mice.

Pharmacokinetics and Metabolism in Animals

Animal studies confirmed the rapid and complete conversion of this compound to phenytoin. In dogs, the conversion half-life was approximately 3 minutes, and in rats, it was less than 1 minute. These studies also showed that intramuscular (IM) and IV administration of this compound resulted in plasma phenytoin concentrations comparable to those achieved with equimolar doses of IV phenytoin.

Clinical Development: Human Pharmacokinetics and Efficacy

Clinical trials in healthy volunteers and patients with epilepsy were designed to evaluate the safety, tolerability, pharmacokinetics, and efficacy of this compound.

Pharmacokinetics in Humans

This compound is rapidly and completely converted to phenytoin in humans by endogenous phosphatases. The conversion half-life is approximately 8 to 15 minutes. This compound itself is highly protein-bound (95-99%), primarily to albumin.

| Parameter | This compound | Phenytoin (from this compound) |

| Conversion Half-Life | 8-15 minutes | N/A |

| Time to Peak Plasma Concentration (Tmax) | End of IV infusion; ~30 min post-IM | ~2 hours post-IV infusion; ~4 hours post-IM |

| Plasma Protein Binding | 95-99% | ~90% |

| Volume of Distribution (Vd) | 4.3 to 10.8 L | ~0.6 L/kg |

| Therapeutic Plasma Concentration | N/A | Total: 10-20 mcg/mL; Unbound: 1-2 mcg/mL |

Table 1: Pharmacokinetic Parameters of this compound and Phenytoin in Humans.

Bioanalytical Methods: HPLC for Plasma Concentration

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a standard method for the simultaneous determination of this compound and phenytoin in human plasma.

A representative HPLC-UV method involves the following:

-

Sample Preparation: Plasma samples are subjected to protein precipitation or liquid-liquid extraction to isolate the analytes.

-

Chromatographic Separation: The extracted sample is injected onto a reverse-phase column (e.g., C18).

-

Mobile Phase: An isocratic or gradient mobile phase, typically a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile), is used for elution.

-

Detection: The eluting compounds are detected by a UV detector at a specific wavelength (e.g., 250 nm).

-

Quantification: The concentrations of this compound and phenytoin are determined by comparing their peak areas to those of known standards.

Clinical Efficacy in Status Epilepticus

This compound was developed as a primary intervention for status epilepticus, a life-threatening neurological emergency. One of the pivotal trials was the Established Status Epilepticus Treatment Trial (ESETT).

-

Objective: To compare the efficacy and safety of this compound, levetiracetam, and valproic acid in benzodiazepine-refractory status epilepticus.

-

Study Design: A multicenter, randomized, blinded, comparative effectiveness study.

-

Patient Population: Children and adults with convulsive status epilepticus unresponsive to benzodiazepines.

-

Interventions: Patients were randomly assigned to receive:

-

This compound: 20 mg PE/kg intravenously, up to a maximum dose of 1500 mg, infused over 10 minutes.

-

Levetiracetam: 60 mg/kg intravenously, up to a maximum dose of 4500 mg, infused over 10 minutes.

-

Valproic acid: 40 mg/kg intravenously, up to a maximum dose of 3000 mg, infused over 10 minutes.

-

-

Primary Outcome: Absence of clinically apparent seizures and improving consciousness at 60 minutes after the start of the drug infusion, without the need for additional anticonvulsant medication.

Clinical Trial Outcomes

The ESETT trial found that the three anticonvulsant drugs were similarly effective in treating benzodiazepine-refractory status epilepticus.

| Outcome | This compound (n=118) | Levetiracetam (n=145) | Valproate (n=121) |

| Seizure Cessation and Improved Alertness at 60 min | 45% | 47% | 46% |

| Serious Adverse Events | Similar incidence across all three groups | Similar incidence across all three groups | Similar incidence across all three groups |

Table 2: Key Efficacy Outcomes from the ESETT Trial.

Visualizing the Science Behind this compound

Drug Development Workflow

Caption: A simplified workflow of the drug development process for this compound.

Metabolic Conversion of this compound

References

- 1. neurology.org [neurology.org]

- 2. US20070249563A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 4. This compound for the treatment of status epilepticus: an evidence-based assessment of its clinical and economic outcomes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics of Fosphenytoin to Phenytoin Conversion

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fosphenytoin is a water-soluble phosphate ester prodrug of phenytoin, an established anticonvulsant medication.[1][2] Developed to overcome the significant administration challenges associated with the poorly soluble parenteral phenytoin, this compound offers improved safety and tolerability for intravenous (IV) and intramuscular (IM) administration.[3][4] Following administration, this compound is rapidly and completely converted in vivo to phenytoin by endogenous phosphatases.[3] This guide provides a comprehensive technical overview of the core pharmacokinetic principles governing this conversion, detailing the metabolic pathway, key quantitative parameters, and the experimental methodologies used for their determination. All doses of this compound are expressed in phenytoin sodium equivalents (PE) to allow for equimolar comparison with phenytoin.

Biochemical Conversion Pathway

This compound itself possesses no intrinsic anticonvulsant activity; its therapeutic effects are entirely attributable to its active metabolite, phenytoin. The conversion is a hydrolysis reaction catalyzed by ubiquitous endogenous enzymes, primarily alkaline phosphatases, found in various tissues including the liver, red blood cells, and spleen.

For every millimole (mmol) of this compound administered, one mmol of phenytoin is produced, along with phosphate and formaldehyde. The formaldehyde is subsequently oxidized to formate, which is then metabolized through a folate-dependent pathway.

Pharmacokinetic Parameters

The conversion of this compound to phenytoin is a rapid and complete process, ensuring predictable delivery of the active drug.

Absorption and Bioavailability

Following both IV and IM administration, this compound is completely bioavailable, meaning the conversion results in 100% systemic exposure to phenytoin relative to administering IV phenytoin directly.

-

Intravenous (IV): Maximum plasma concentrations of this compound are achieved at the end of the infusion.

-

Intramuscular (IM): this compound is rapidly absorbed from the injection site, with peak this compound concentrations occurring approximately 30 minutes post-injection. This is followed by the appearance of phenytoin, with therapeutic plasma concentrations achieved within 30 minutes and peak total phenytoin concentrations occurring at approximately 2 to 4 hours.

Distribution

This compound is a highly polar molecule that is extensively bound to plasma proteins, primarily albumin.

-

Protein Binding: this compound is 95% to 99% bound to plasma proteins. This binding is saturable, meaning the unbound fraction increases as total this compound concentrations rise. Critically, this compound displaces phenytoin from its protein binding sites. This temporarily increases the unbound (active) fraction of phenytoin to as high as 30% during the conversion period (approximately 30 to 60 minutes post-infusion), which helps to compensate for the time required for conversion.

-

Volume of Distribution (Vd): The Vd of this compound ranges from 4.3 to 10.8 liters and increases with higher doses and faster infusion rates, consistent with its saturable protein binding.

Metabolism and Elimination

The primary metabolic event for this compound is its conversion to phenytoin.

-

Conversion Half-Life: The conversion of this compound to phenytoin is rapid, with a half-life ranging from approximately 7 to 15 minutes. This process is generally independent of the dose, infusion rate, or plasma concentration.

-

Phenytoin Metabolism: The resulting phenytoin is metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19. Phenytoin metabolism is saturable, and its half-life can range from 12.0 to 28.9 hours, tending to be longer at higher plasma concentrations.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters for this compound and the derived phenytoin.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Route | Value | Citation(s) |

|---|---|---|---|

| Conversion Half-Life | IV/IM | 7 - 15 minutes | |

| Time to Peak Concentration (Tmax) | IV | End of infusion | |

| IM | ~30 minutes | ||

| Protein Binding | IV/IM | 95% - 99% (primarily albumin) | |

| Volume of Distribution (Vd) | IV/IM | 4.3 - 10.8 L |

| Bioavailability | IV/IM | ~100% (relative to IV phenytoin) | |

Table 2: Pharmacokinetics of Phenytoin Derived from this compound

| Parameter | Route | Value | Citation(s) |

|---|---|---|---|

| Time to Therapeutic Concentration | IV (≥100 mg PE/min) | ~10 minutes | |

| IV (<100 mg PE/min) | ~30 minutes | ||

| IM | ~30 minutes | ||

| Time to Peak Concentration (Tmax) | IV | Varies with infusion rate | |

| IM | 2 - 4 hours | ||

| Protein Binding (unbound fraction) | IV/IM | ~12% (baseline) | |

| IV (during conversion) | Up to 30% | ||

| Elimination Half-Life | IV/IM | 12.0 - 28.9 hours | |

| Therapeutic Plasma Concentration | Total | 10 - 20 mcg/mL |

| | Unbound | 1 - 2 mcg/mL | |

Experimental Protocols and Methodologies

The pharmacokinetic data presented have been established through numerous clinical trials involving diverse patient populations.

Study Designs

Clinical investigations have employed various designs, including:

-

Open-label studies for initial safety, tolerability, and pharmacokinetic profiling.

-

Double-blind, randomized, controlled trials comparing this compound to parenteral phenytoin to establish bioequivalence and comparative safety.

-

Pharmacokinetic studies in specific populations, such as neurosurgery patients, children with severe malaria, and healthy volunteers.

Dosing Regimens

-

Loading Doses: Typically range from 10 to 20 mg PE/kg. For urgent situations like status epilepticus, loading doses are infused intravenously at rates of 100 to 150 mg PE/min to rapidly achieve therapeutic concentrations.

-

Maintenance Doses: Generally 4 to 6 mg PE/kg/day, administered IV or IM.

Sample Collection and Analysis

A typical experimental workflow for a pharmacokinetic study of this compound involves several key steps.

-

Blood Sampling: Serial blood samples are collected at predefined intervals post-administration. To prevent the ongoing ex vivo conversion of this compound to phenytoin, blood samples must be collected in tubes containing an anticoagulant like EDTA.

-

Analytical Methods:

-

Chromatography: High-performance liquid chromatography (HPLC) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are the gold-standard methods for accurately quantifying both this compound and phenytoin in biological fluids like plasma. These methods can distinguish between the prodrug and the active metabolite.

-

Immunoassays: Common immunoassays (e.g., fluorescence polarization) used for therapeutic drug monitoring of phenytoin can significantly overestimate concentrations when this compound is present due to cross-reactivity. Therefore, it is recommended to delay phenytoin monitoring until conversion is essentially complete (~2 hours after IV infusion, ~4 hours after IM injection).

-

Enzymatic Conversion for Measurement: An alternative analytical approach involves measuring the initial phenytoin concentration, then adding alkaline phosphatase to the sample to force complete conversion of all this compound. A second measurement is taken, and the difference between the two readings is used to calculate the original this compound concentration.

-

Factors Influencing Pharmacokinetics

-

Administration Route & Rate: IV administration at high infusion rates (100-150 mg PE/min) leads to the most rapid attainment of therapeutic free phenytoin concentrations, partly due to the displacement of phenytoin from protein binding sites by high transient this compound concentrations. IM administration results in a slower, more sustained rise in phenytoin levels.

-

Hepatic and Renal Disease: Patients with hepatic or renal disease, or those with hypoalbuminemia, may have a higher unbound fraction of phenytoin. The conversion of this compound to phenytoin may be faster in these patients due to decreased protein binding of the prodrug. Careful monitoring of unbound phenytoin concentrations is recommended in these populations.

Conclusion

This compound serves as a highly effective and safe delivery system for phenytoin. Its pharmacokinetic profile is characterized by rapid and complete conversion to the active drug following both intravenous and intramuscular administration. The half-life of this conversion is consistently between 7 and 15 minutes. The transient displacement of phenytoin from plasma proteins by this compound is a unique feature that facilitates the rapid achievement of therapeutic free phenytoin concentrations, particularly with rapid IV infusions. A thorough understanding of these pharmacokinetic principles, along with appropriate analytical methodologies, is critical for the effective and safe use of this compound in clinical and research settings.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Phenytoin and this compound | Neupsy Key [neupsykey.com]

- 3. neurology.org [neurology.org]

- 4. Frontiers | Comparison of pharmacokinetics and safety between CE-fosphenytoin sodium, this compound sodium, and phenytoin sodium after intravenous and intramuscular administration in healthy volunteers [frontiersin.org]

A Comprehensive Preclinical Assessment of Fosphenytoin: Efficacy, Safety, and Pharmacokinetics

Audience: Researchers, scientists, and drug development professionals. Content Type: An in-depth technical guide or whitepaper.

Executive Summary

Fosphenytoin, a water-soluble phosphate ester prodrug, was developed to overcome the significant formulation and administration challenges associated with parenteral phenytoin.[1][2][3] Upon administration, this compound is rapidly and completely converted by endogenous phosphatases into phenytoin, its active antiepileptic metabolite.[4][5] This guide provides a detailed review of the preclinical studies that established the efficacy, safety, and pharmacokinetic profile of this compound, demonstrating its viability as a replacement for parenteral phenytoin in acute seizure management. The data presented herein is derived from a range of animal models, which have been crucial in characterizing the drug's properties before its successful clinical application.

Mechanism of Action and Metabolic Conversion

This compound itself is an inactive compound. Its therapeutic effects are solely attributable to its active metabolite, phenytoin. The primary mechanism of action involves the modulation of voltage-gated sodium channels within neuronal membranes. Phenytoin stabilizes these channels in their inactivated state, which slows their rate of recovery. This action is both voltage- and use-dependent, effectively limiting the repetitive firing of action potentials that underlies seizure activity.

Metabolic Pathway

Following intravenous (IV) or intramuscular (IM) administration, this compound is rapidly hydrolyzed by ubiquitous alkaline and acid phosphatases found in tissues and red blood cells. This enzymatic conversion yields one mole of phenytoin for each mole of this compound administered, along with phosphate and formate as byproducts. The conversion half-life is remarkably short, estimated to be less than one minute in rats and approximately 3 minutes in dogs, ensuring the swift availability of the active drug.

Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies across various animal models were essential to confirm that this compound administration could reliably achieve therapeutic concentrations of phenytoin. These studies demonstrated rapid absorption after IM injection and swift conversion to phenytoin regardless of the administration route.

Data Summary

The following table summarizes key pharmacokinetic parameters from preclinical studies in rats, rabbits, and dogs. It highlights the rapid conversion of this compound and compares the resulting phenytoin exposure across different administration routes and species.

| Parameter | Species | This compound Dose & Route | Phenytoin from this compound | Phenytoin (Direct Admin) | Citation(s) |

| Conversion Half-Life | Rat | IV/IM | < 1 min | N/A | |

| Dog | IV/IM | ~3 min | N/A | ||

| Tmax (Phenytoin) | Rat (Oral) | 30 mg/kg PE | Shorter Tmax (by 62%) | Tmax ~3.9 h | |

| Rabbit (IM) | Equivalent to Phenytoin | 30.0 min | 24.8 min | ||

| Cmax (Phenytoin) | Rat (Oral) | 30 mg/kg PE | 85% Higher Cmax | Lower Cmax | |

| Rabbit (IM) | Equivalent to Phenytoin | 158% Higher Cmax | Lower Cmax | ||

| AUC (Phenytoin) | Rabbit (IM, 0-120 min) | Equivalent to Phenytoin | Significantly Higher AUC | Lower AUC | |

| Rat (Oral, last) | 30 mg/kg PE | No significant difference | No significant difference | ||

| Bioavailability (Phenytoin) | Multiple | IV/IM | ~100% | N/A |

PE: Phenytoin Equivalents; Tmax: Time to maximum concentration; Cmax: Maximum concentration; AUC: Area under the curve.

Preclinical Efficacy

The anticonvulsant efficacy of this compound was established in several well-validated animal models of seizures and status epilepticus (SE). These studies consistently showed that this compound produced antiepileptic activity equivalent to that of equimolar doses of phenytoin.

Maximal Electroshock (MES) Seizure Model

The MES test is a standard screening model for drugs effective against generalized tonic-clonic seizures. In mice, this compound administered via intraperitoneal (IP), oral, or IV routes demonstrated equivalent antiepileptic activity against maximal electroshock seizures when compared to equimolar doses of phenytoin.

Status Epilepticus (SE) Models

-

Soman-Induced SE (Guinea Pigs): In a model of nerve agent-induced SE, this compound's efficacy was dose-dependent. When administered as a pretreatment 30 minutes before soman challenge, the ED₅₀ for blocking or terminating seizures was 61.8 mg/kg (IP). However, when given therapeutically 5 minutes after seizure onset, only the highest dose (180 mg/kg IP) could terminate seizures in 50% of the animals.

-

Naturally Occurring Canine SE: A randomized, placebo-controlled trial in dogs with naturally occurring canine status epilepticus (CSE) provided strong evidence of efficacy. Dogs received a benzodiazepine followed by an IV infusion of either this compound (15 mg/kg PE) or placebo. The responder rate at 12 hours (defined as no further seizures) was significantly higher in the this compound group (63%) compared to the placebo group (22%). This study was crucial as it used a translational platform that closely mimics human SE.

Efficacy Data Summary

| Model | Species | This compound Administration | Key Efficacy Finding | Comparison to Phenytoin | Citation(s) |

| Maximal Electroshock Seizure | Mouse | IP, Oral, IV | Effective blockade of tonic phase | Equivalent antiepileptic activity | |

| Soman-Induced Status Epilepticus | Guinea Pig | 18-180 mg/kg, IP (Pretreatment) | Dose-dependent seizure blockade (ED₅₀ = 61.8 mg/kg) | Not directly compared | |

| Soman-Induced Status Epilepticus | Guinea Pig | 180 mg/kg, IP (Therapeutic) | Terminated seizures in 50% of animals | Not directly compared | |

| Naturally Occurring Status Epilepticus | Dog | 15 mg/kg PE, IV | 63% responder rate at 12 hours (vs. 22% for placebo) | Not directly compared | |

| Cobalt Lesion Model of SE | Rat | IP | Less effective in this specific model/route | Phenytoin showed better results |

Preclinical Safety and Toxicology

A key driver for the development of this compound was to improve upon the safety and tolerability profile of parenteral phenytoin, which is associated with local tissue damage and cardiovascular adverse effects. Preclinical safety studies confirmed that this compound offered a significant advantage in local tolerance while exhibiting a similar systemic safety profile, which is directly related to the resulting plasma phenytoin concentrations.

Local Tolerance

Intravenous phenytoin is formulated in a high pH (pH 12) vehicle containing propylene glycol, which contributes to local irritation and pain at the injection site. This compound, being freely soluble in aqueous solutions, avoids this issue. In preclinical studies, IV administration of this compound was associated with significantly fewer infusion rate decreases and changes in administration site due to local irritation compared to phenytoin. Intramuscular this compound was also found to be well-tolerated, with only mild and transient reactions at the injection site.

Systemic and Cardiovascular Safety

The systemic effects of this compound are directly attributable to the resulting phenytoin concentrations. In anesthetized dogs, this compound and phenytoin demonstrated similar antiarrhythmic activity against ouabain-induced ventricular tachycardia. At high IV infusion rates, both drugs produced comparable reductions in diastolic blood pressure and cardiac contractile force, with the maximal effects occurring at the time of maximal phenytoin plasma concentration.

Teratogenicity

Studies in multiple animal species have shown that phenytoin, the active metabolite of this compound, is teratogenic at clinically relevant doses, causing increased incidences of fetal malformations and other developmental toxicities.

Safety Data Summary

| Safety Endpoint | Species | Administration | This compound Finding | Comparison to Phenytoin | Citation(s) |

| Local Irritation (IV) | Multiple | IV | Fewer infusion rate decreases/interruptions | Better tolerated than IV phenytoin | |

| Local Tolerance (IM) | Multiple | IM | Mild and transient injection site reactions | Well-tolerated (IM phenytoin is poorly absorbed and irritating) | |

| Cardiovascular Effects | Dog | High-rate IV infusion | Reduction in diastolic blood pressure and cardiac contractile force | Similar reduction in blood pressure and cardiac force | |

| Systemic Adverse Events | Multiple | IV, IM, IP | Effects related to maximal plasma phenytoin concentration | Systemic effects were similar | |

| Teratogenicity | Multiple | N/A (Data for Phenytoin) | N/A | Phenytoin is teratogenic in animals |

Experimental Protocols and Workflows

Detailed and standardized protocols are fundamental to the reproducibility of preclinical research. Below are representative methodologies for key experiments cited in this guide.

Protocol: Maximal Electroshock (MES) Seizure Test in Mice

-

Animals: Male mice are used.

-

Acclimatization: Animals are acclimatized to the laboratory environment for at least 7 days prior to the experiment.

-

Drug Administration:

-

Animals are divided into groups and administered this compound, an equimolar dose of phenytoin, or vehicle control via the desired route (e.g., intraperitoneal).

-

A predetermined pretreatment time is allowed for drug absorption and conversion (e.g., 30-60 minutes).

-

-

Seizure Induction:

-

A corneal electrode is placed on the eyes of the mouse.

-

A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered.

-

-

Endpoint Measurement:

-

The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection is defined as the complete abolition of the tonic hindlimb extension.

-

-

Data Analysis: The percentage of animals protected in each group is calculated and compared.

Protocol: Soman-Induced Status Epilepticus in Guinea Pigs

-

Animals: Male guinea pigs implanted with cortical electroencephalographic (EEG) recording electrodes.

-

Pretreatment: Animals are pretreated with pyridostigmine bromide (0.026 mg/kg, IM) 30 minutes before nerve agent challenge.

-

Soman Challenge: Animals are challenged with a 2xLD₅₀ dose of soman (56 µg/kg, subcutaneous).

-

Standard Therapy: One minute after soman challenge, animals receive atropine sulfate (2 mg/kg, IM) and 2-pralidoxime chloride (25 mg/kg, IM).

-

Experimental Therapy (this compound):

-

Prophylactic: this compound (18-180 mg/kg, IP) is administered 30 minutes before soman challenge.

-

Therapeutic: this compound (doses up to 180 mg/kg, IP) is administered 5 minutes after EEG-confirmed seizure onset.

-

-

Endpoint Measurement: Continuous EEG monitoring is used to determine the onset, duration, and termination of seizure activity.

-

Data Analysis: The dose required to protect 50% of animals (ED₅₀) is calculated for prophylactic treatment. The percentage of animals in which seizures are terminated is calculated for therapeutic treatment.

Conclusion

The comprehensive body of preclinical evidence demonstrates that this compound is a highly effective and safe prodrug of phenytoin. It is rapidly and completely converted to its active metabolite, achieving therapeutic phenytoin concentrations that provide anticonvulsant efficacy equivalent to equimolar doses of phenytoin across various seizure models. The primary advantage established in preclinical studies is its superior local tolerability for both intravenous and intramuscular administration, which directly addresses the formulation-related safety concerns of parenteral phenytoin. These foundational preclinical findings paved the way for successful clinical trials and the ultimate adoption of this compound as a critical tool in the acute management of seizures and status epilepticus.

References

- 1. neurology.org [neurology.org]

- 2. ovid.com [ovid.com]

- 3. UMEM Educational Pearls - University of Maryland School of Medicine, Department of Emergency Medicine [umem.org]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The safety and efficacy of this compound for the treatment of status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure and chemical stability of Fosphenytoin

An In-depth Technical Guide to the Molecular Structure and Chemical Stability of Fosphenytoin

Introduction

This compound is a water-soluble phosphate ester prodrug of phenytoin, an established anti-epileptic agent.[1][2][3] Developed to overcome the formulation challenges associated with the poorly soluble phenytoin, this compound offers advantages for parenteral (intravenous and intramuscular) administration, including improved local tolerability and the ability to be administered more rapidly.[1][4] This guide provides a detailed examination of the molecular structure of this compound and a comprehensive analysis of its chemical stability, supported by quantitative data, experimental protocols, and process diagrams.

Molecular Structure and Properties

This compound is chemically designated as 5,5-diphenyl-3-[(phosphonooxy)methyl]-2,4-imidazolidinedione disodium salt. As a prodrug, it is pharmacologically inactive until it undergoes in-vivo hydrolysis to its active metabolite, phenytoin.

-

Molecular Formula: C₁₆H₁₅N₂O₆P (this compound); C₁₆H₁₃N₂Na₂O₆P (this compound Sodium)

-

Molecular Weight: 362.27 g/mol (this compound); 406.24 g/mol (this compound Sodium)

-

Appearance: this compound sodium is an off-white agglomerated powder. The commercial injection is a clear, colorless to pale yellow, sterile solution.

-

Solubility: Unlike phenytoin, this compound is freely soluble in aqueous solutions. The disodium salt has a solubility of 142 mg/mL in water at 25°C.

-

Formulation: Commercial formulations are supplied as a ready-mixed solution in a Tromethamine (TRIS) buffer, adjusted to a pH of 8.6 to 9.0.

The core structure consists of a hydantoin ring substituted with two phenyl groups at the 5-position. The prodrug moiety is a phosphonooxymethyl group attached to the nitrogen at the 3-position of the hydantoin ring. This phosphate ester group confers the high water solubility of the molecule.

Chemical Stability and Degradation Pathway

The chemical stability of this compound is a critical factor for its formulation, storage, and clinical administration. The primary degradation pathway, both in vitro and in vivo, is the hydrolysis of the phosphate ester bond.

In-Vivo Conversion (Metabolism)

Following administration, this compound is rapidly and completely converted to phenytoin by endogenous alkaline phosphatases found in tissues such as the liver and red blood cells. This enzymatic hydrolysis has a conversion half-life of approximately 7 to 15 minutes.

The hydrolysis yields three products for every mole of this compound:

-

One mole of phenytoin (the active anticonvulsant).

-

One mole of phosphate .

-

One mole of formaldehyde , which is subsequently converted to formate.

Caption: In-vivo metabolic pathway of this compound.

In-Vitro Degradation and Formulation Stability

The stability of this compound in solution is highly dependent on pH. The commercial formulation is buffered to a pH of 8.6-9.0 to ensure stability. At pH values below 8, this compound degrades primarily to phenytoin. This degradation is problematic because the resulting phenytoin is poorly water-soluble and can precipitate out of solution, which is hazardous for parenteral administration. Forced degradation studies confirm that this compound is susceptible to hydrolysis under both acidic and basic conditions.

This compound sodium exhibits excellent stability when stored appropriately and when diluted in common intravenous solutions. It is stable for extended periods at room, refrigerated, and frozen temperatures.

Data Presentation: Quantitative Stability Data

The stability of this compound sodium has been quantitatively assessed in various containers, diluents, and temperatures. The data below is summarized from published studies.

| Concentration (PE*/mL) | Diluent | Container | Storage Temperature | Duration | Remaining Concentration |

| 50 mg (undiluted) | N/A | Polypropylene Syringe | 25°C (Room Temp) | 30 Days | 97-104% of initial |

| 50 mg (undiluted) | N/A | Polypropylene Syringe | 4°C (Refrigerated) | 30 Days | 97-104% of initial |

| 50 mg (undiluted) | N/A | Polypropylene Syringe | -20°C (Frozen) | 30 Days | 97-104% of initial |

| 1, 8, and 20 mg | 0.9% NaCl (NS) | PVC Bag | 25°C (Room Temp) | 30 Days | 97-104% of initial |

| 1, 8, and 20 mg | 0.9% NaCl (NS) | PVC Bag | 4°C (Refrigerated) | 30 Days | 97-104% of initial |

| 1, 8, and 20 mg | 0.9% NaCl (NS) | PVC Bag | -20°C (Frozen) | 30 Days | 97-104% of initial |

| 1, 8, and 20 mg | 5% Dextrose (D5W) | PVC Bag | 25°C (Room Temp) | 30 Days | 97-104% of initial |

| 1, 8, and 20 mg | 5% Dextrose (D5W) | PVC Bag | 4°C (Refrigerated) | 30 Days | 97-104% of initial |

| 1, 8, and 20 mg | 5% Dextrose (D5W) | PVC Bag | -20°C (Frozen) | 30 Days | 97-104% of initial |

| 1, 8, and 20 mg | 0.9% NaCl or D5W | Glass Bottle | 25°C (Room Temp) | 30 Days | 97-104% of initial |

| Original Vial (50 mg/mL) | N/A | Glass Vial | 2-8°C (Refrigerated) | Per Expiry | Stable |

| Original Vial (50 mg/mL) | N/A | Glass Vial | Room Temperature | ≤ 48 Hours | Stable |

*PE: Phenytoin Sodium Equivalents. 1.5 mg of this compound sodium is equivalent to 1 mg of phenytoin sodium (PE).

Experimental Protocols

Protocol: HPLC Method for this compound Quantification

This protocol is a representative stability-indicating method for the quantification of this compound, adapted from published literature.

Objective: To determine the concentration of this compound in a sample and separate it from its primary degradant, phenytoin, and other impurities.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system with a pump, autosampler, and variable wavelength UV detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

-

Column: Reversed-phase Nova-Pak phenyl, 150 mm x 3.9 mm, 5 μm particle size.

-

Mobile Phase: A mixture of a buffer and methanol (65:35 v/v).

-

Buffer Preparation: Prepare a solution that is 0.025 M in monobasic potassium phosphate and 0.05 M in 1-heptanesulfonic acid sodium salt. Adjust pH to 4.1 with phosphoric acid.

-

-

Flow Rate: 1.0 mL/minute.

-

Detection Wavelength: 214 nm.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled at 25°C.

Procedure:

-

Standard Preparation: Accurately weigh and dissolve this compound sodium reference standard in the mobile phase or a suitable diluent to prepare a stock solution. Prepare a series of working standards by serial dilution to create a calibration curve (e.g., 10-200 µg/mL).

-

Sample Preparation: Dilute the test sample (e.g., from a stability study) with the mobile phase to bring the expected this compound concentration within the range of the calibration curve.

-

Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the standard solutions in triplicate, starting from the lowest concentration. c. Construct a calibration curve by plotting the peak area (or height) versus concentration. The response should be linear with a correlation coefficient (r²) > 0.999. d. Inject the test samples in triplicate. e. Calculate the concentration of this compound in the samples by interpolating their mean peak area from the calibration curve.

Protocol: Aqueous Solution Stability Study

This protocol outlines a typical workflow for assessing the chemical stability of this compound in intravenous solutions.

Caption: Experimental workflow for a this compound stability study.

Objective: To evaluate the physical and chemical stability of this compound sodium when diluted in standard intravenous fluids and stored in various containers over time.

Materials:

-

This compound sodium injection vials (50 mg PE/mL).

-

Diluents: 5% Dextrose Injection (D5W), 0.9% Sodium Chloride Injection (NS).

-

Containers: PVC infusion bags, glass bottles, polypropylene syringes.

-

Environmental chambers or refrigerators/freezers set to 25°C, 4°C, and -20°C.

-

pH meter, HPLC system.

Procedure:

-

Preparation (Day 0): a. Prepare admixtures of this compound by diluting the stock solution with D5W and NS to final concentrations of 1, 8, and 20 mg PE/mL. b. Transfer aliquots of each admixture into triplicate sets of PVC bags and glass bottles. c. Fill triplicate sets of polypropylene syringes with undiluted this compound (50 mg PE/mL).

-

Initial Analysis (Time 0): Immediately analyze a sample from each preparation set for: a. Visual Inspection: Check for clarity, color, and the presence of particulate matter or precipitation. b. pH Measurement: Record the initial pH of the solution. c. Concentration: Determine the initial concentration (C₀) using the validated HPLC method described in section 5.1.

-

Storage: Place the prepared containers into their respective temperature-controlled environments (25°C, 4°C, -20°C).

-

Time-Point Sampling: At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), remove one container from each set for analysis. For frozen samples, allow them to thaw completely to room temperature before analysis.

-

Time-Point Analysis: Perform the same analyses as in step 2 (Visual Inspection, pH, HPLC Concentration) for each sample.

-

Data Evaluation: The drug is considered stable if the concentration remains within 90-110% of the initial concentration (typically >97% is observed), and there is no significant change in pH, color, clarity, or evidence of precipitation.

References

Fosphenytoin Prodrug Activation by Tissue Phosphatases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosphenytoin, a water-soluble phosphate ester prodrug of phenytoin, was developed to overcome the administration challenges associated with the poorly soluble phenytoin sodium. Its primary advantage lies in its rapid and complete conversion to the active anticonvulsant, phenytoin, by endogenous tissue phosphatases following parenteral administration. This guide provides a comprehensive technical overview of the activation mechanism of this compound, focusing on the role of tissue phosphatases. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the activation pathway and analytical workflows.

Mechanism of this compound Activation

This compound is chemically designated as 5,5-diphenyl-3-[(phosphooxy)methyl]-2,4-imidazolidinedione disodium salt. Its activation to phenytoin is a one-step enzymatic hydrolysis reaction catalyzed by ubiquitous tissue phosphatases, particularly alkaline phosphatases. This biotransformation cleaves the phosphate ester bond, yielding phenytoin, phosphate, and formaldehyde. The formaldehyde is subsequently oxidized to formate. This rapid and efficient conversion is central to the clinical utility of this compound, allowing for the rapid attainment of therapeutic phenytoin concentrations.

Quantitative Data on this compound to Phenytoin Conversion

The conversion of this compound to phenytoin is a critical pharmacokinetic step. The following tables summarize key quantitative parameters from various studies.

Table 1: Pharmacokinetic Parameters of this compound Conversion

| Parameter | Value | Species | Route of Administration | Reference(s) |

| Conversion Half-life | 8 - 15 minutes | Human | IV / IM | [1][2] |

| ~3 minutes | Dog | Not Specified | [1] | |

| <1 minute | Rat | Not Specified | [1] | |

| Time to Peak Phenytoin Concentration (IM) | ~3 hours | Human | IM | [3] |

| Bioavailability of Phenytoin from this compound | ~100% | Human | IV / IM |

Table 2: In Vitro Conversion of this compound in Human Serum

| Condition | Time (minutes) | Observed Phenytoin Concentration (µg/mL) from 15 µg/mL this compound | Reference(s) |

| Normal Serum (Normal Alkaline Phosphatase) | 0-2 | 6.9 | |

| 10 | 7.3 | ||

| 20 | 7.7 | ||

| 30 | 8.3 | ||

| 60 | 9.8 | ||

| Liver Disease Serum (High Alkaline Phosphatase) | 0-2 | 12.9 | |

| 10 | 12.1 | ||

| 20 | 11.0 | ||

| 30 | 10.7 | ||

| 60 | 10.7 | ||

| Normal Serum + Exogenous Alkaline Phosphatase | <10 | Rapid Conversion |

Experimental Protocols

In Vitro this compound Hydrolysis Assay Using Alkaline Phosphatase

This protocol describes a method to study the in vitro conversion of this compound to phenytoin using exogenous alkaline phosphatase.

Materials:

-

This compound standard solution (1 mg/mL in water)

-

Drug-free human serum or plasma

-

Alkaline phosphatase (ALP) solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

EDTA-containing collection tubes (for plasma)

-

Incubator or water bath at 37°C

-

HPLC system with UV detector or LC-MS/MS

Procedure:

-

Prepare aliquots of drug-free serum or plasma.

-

Spike the serum/plasma aliquots with a known concentration of this compound standard solution.

-

To initiate the reaction, add a specific volume of alkaline phosphatase solution (e.g., 10 µL) to the this compound-spiked serum/plasma. A control sample with no enzyme should be included.

-

Incubate the samples at 37°C.

-

At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Immediately stop the enzymatic reaction in the collected aliquot, for example, by adding an excess of a phosphatase inhibitor or by protein precipitation with a solvent like acetonitrile.

-

Analyze the samples for this compound and phenytoin concentrations using a validated HPLC or LC-MS/MS method.

Quantification of this compound and Phenytoin in Plasma by HPLC

This protocol outlines a general method for the simultaneous determination of this compound and phenytoin in plasma samples.

Materials:

-

Plasma samples collected in EDTA tubes to minimize ex vivo conversion.

-

This compound and phenytoin analytical standards.

-

Internal standard (e.g., another anticonvulsant not present in the sample).

-

Acetonitrile, methanol, and other HPLC-grade solvents.

-

Phosphate buffer.

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents.

-

HPLC system with a C18 column and UV detector (e.g., detection at 254 nm).

Procedure:

-

Sample Preparation:

-

To an aliquot of plasma, add the internal standard.

-

Perform protein precipitation by adding a solvent like acetonitrile. Vortex and centrifuge to pellet the proteins.

-

Alternatively, use solid-phase extraction for sample clean-up.

-

Transfer the supernatant or eluted sample to a clean tube and evaporate to dryness under a gentle stream of nitrogen if necessary.

-

Reconstitute the residue in the mobile phase.

-

-

HPLC Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Use a suitable mobile phase, for example, a mixture of phosphate buffer and acetonitrile, for isocratic or gradient elution.

-

Detect this compound and phenytoin using a UV detector at an appropriate wavelength.

-

Quantify the concentrations by comparing the peak areas of the analytes to that of the internal standard and using a calibration curve prepared with known concentrations of the standards.

-

Visualizations

This compound Activation Pathway

Caption: Enzymatic conversion of this compound to phenytoin.

Experimental Workflow for In Vitro this compound Conversion Assay

Caption: Workflow for in vitro this compound conversion analysis.

Logical Relationship for Pharmacokinetic Study

Caption: Logical flow of a this compound pharmacokinetic study.

Conclusion

The activation of this compound by tissue phosphatases is a rapid and efficient process that underpins its clinical utility as a parenteral formulation of phenytoin. Understanding the kinetics and experimental methodologies associated with this conversion is crucial for researchers and drug development professionals. This guide provides a foundational resource for further investigation into the biotransformation of this compound and the development of future prodrug strategies. The provided protocols and visualizations serve as practical tools for designing and interpreting studies in this area.

References

In Vitro Characterization of Fosphenytoin's Anticonvulsant Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosphenytoin, a water-soluble phosphate ester prodrug, is rapidly and completely converted to phenytoin in vivo.[1] Consequently, its anticonvulsant properties are directly attributable to the actions of phenytoin. This technical guide provides an in-depth overview of the in vitro characterization of this compound's anticonvulsant effects, focusing on its primary mechanism of action, effects on neuronal excitability, and modulation of synaptic transmission. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of antiepileptic drugs.

Primary Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The principal anticonvulsant mechanism of phenytoin lies in its ability to modulate the function of voltage-gated sodium channels (VGSCs).[2] Phenytoin exhibits a state-dependent affinity for VGSCs, preferentially binding to the inactivated state of the channel.[3][4] This interaction stabilizes the inactivated state, thereby reducing the number of channels available to transition back to the resting state and subsequently open in response to depolarization. This use- and frequency-dependent block of sodium channels is crucial to its therapeutic effect, as it allows phenytoin to selectively dampen the high-frequency neuronal firing characteristic of seizures while having minimal impact on normal, lower-frequency neuronal activity.[2]

Quantitative Analysis of Phenytoin's Interaction with Voltage-Gated Sodium Channels

The following table summarizes key quantitative data from in vitro studies characterizing the interaction of phenytoin with voltage-gated sodium channels.

| Parameter | Value | Neuronal Preparation | Experimental Technique | Reference |

| IC50 (Inhibition of Inward Na+ Current) | 16.8 µM | Cultured embryonic cortical neurons | Whole-cell patch clamp | |

| 72.6 ± 22.5 µM | Rat hippocampal CA1 pyramidal neurons | Whole-cell patch clamp | ||

| Kd (Binding to Inactivated Channels) | ~7 µM | Rat hippocampal neurons | Electrophysiological measurements | |

| Tonic Block (EC50 at -70mV) | 11 µM (wild type β1) | CHO cells co-expressing human Nav1.3 and β1 subunits | Whole-cell patch clamp | |

| 26 µM (mutant C121Wβ1) | CHO cells co-expressing human Nav1.3 and C121Wβ1 subunits | Whole-cell patch clamp | ||

| Persistent Sodium Current (INaP) Inhibition | IC50 of 15.9 ± 24.7 µM | Pyramidal neurons | Whole-cell voltage clamp | |

| 58 ± 4% block at 100 µM | Acutely dissociated neurons | Whole-cell patch clamp |

Effects on Neuronal Excitability and Firing

Phenytoin's modulation of VGSCs directly translates to a reduction in neuronal excitability and the suppression of high-frequency action potential firing. In vitro studies have consistently demonstrated phenytoin's ability to decrease the firing rate of neurons, particularly in response to sustained depolarizing stimuli.

Quantitative Data on Phenytoin's Effects on Neuronal Firing

| Parameter | Effect | Concentration | Neuronal Preparation | Reference |

| Action Potential Firing Rate | Significantly decreased | Not specified | Cultured embryonic cortical neurons | |

| Repetitive Firing | Reduced during long depolarizing pulses | 20 µM | Rat entorhinal cortex neurons | |

| Current-Evoked Firing Discharge | Reduced to 20% of control | 300 µM | Rat striatal spiny neurons | |

| Frequency-Dependent Inhibition (20Hz pulse train) | ~70% inhibition (wild type β1) | 50 µM | CHO cells co-expressing human Nav1.3 and β1 subunits | |

| ~40% inhibition (mutant C121Wβ1) | 50 µM | CHO cells co-expressing human Nav1.3 and C121Wβ1 subunits |

Modulation of Synaptic Transmission

Beyond its direct effects on neuronal excitability, phenytoin also modulates synaptic transmission, influencing both excitatory and inhibitory circuits.

Glutamatergic Transmission

Phenytoin has been shown to reduce excitatory synaptic transmission. This effect is thought to be mediated, at least in part, by a presynaptic mechanism involving the reduction of glutamate release.

GABAergic Transmission

The effects of phenytoin on GABAergic transmission are more complex. Some studies suggest that phenytoin can enhance GABAergic inhibition by increasing the frequency of spontaneous inhibitory postsynaptic currents (IPSCs). However, other studies have reported that phenytoin can decrease veratridine-induced GABA release from synaptosomes. It has also been observed to competitively inhibit the high-affinity synaptosomal transport of GABA.

Quantitative Data on Modulation of Synaptic Transmission

| Parameter | Effect | Value | Neuronal Preparation | Reference |

| Field Excitatory Postsynaptic Potentials (fEPSPs) | Reversible depression | 10-100 µM | Rat hippocampus (CA1) | |

| Mossy Fiber Synaptic Conductance | Reduced | 10 µM | Rat hippocampus (CA3) | |

| GABA Synaptosomal Transport (Ki) | Competitive inhibition | 185 ± 65 µM | Rat brain synaptosomes | |

| Glutamate Synaptosomal Transport (Ki) | Competitive inhibition | 66 ± 10 µM | Rat brain synaptosomes | |

| Spontaneous Excitatory Postsynaptic Current (sEPSC) Frequency | Reduced | Not specified | Rat entorhinal cortex | |

| Spontaneous Inhibitory Postsynaptic Current (sIPSC) Frequency | Increased | Not specified | Rat entorhinal cortex |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are summaries of key experimental protocols used in the characterization of this compound's (phenytoin's) anticonvulsant properties.

Whole-Cell Patch-Clamp Electrophysiology on Cultured Neurons

This technique is used to record the electrical activity of individual neurons and to study the effects of compounds on ion channel function.

Methodology:

-

Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic or neonatal rodents and cultured on poly-D-lysine coated coverslips.

-

Recording Setup: Coverslips with adherent neurons are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 3-5 MΩ when filled with an internal solution.

-

Giga-seal Formation: The micropipette is carefully brought into contact with the membrane of a neuron, and gentle suction is applied to form a high-resistance seal (>1 GΩ).

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.

-

Data Acquisition: Voltage-clamp or current-clamp protocols are applied to study ion channel currents or neuronal firing patterns, respectively. The effects of phenytoin are assessed by bath application of the drug at various concentrations.

Hippocampal Slice Electrophysiology

This ex vivo preparation allows for the study of neuronal circuits and synaptic plasticity in a more intact tissue environment.

Methodology:

-

Slice Preparation: The hippocampus is rapidly dissected from the brain of a rodent and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Transverse slices (300-400 µm thick) are prepared using a vibratome.

-

Incubation: Slices are allowed to recover in an interface or submerged chamber containing oxygenated aCSF at room temperature for at least one hour before recording.

-

Recording: A slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. Extracellular field potentials or whole-cell patch-clamp recordings are performed in specific hippocampal subfields (e.g., CA1, CA3).

-

Synaptic Stimulation: A stimulating electrode is placed to activate specific synaptic pathways (e.g., Schaffer collaterals).

-

Drug Application: Phenytoin is applied to the bath to assess its effects on synaptic transmission and plasticity.

Visualizations

Signaling Pathway: this compound's Action on Voltage-Gated Sodium Channels

References

- 1. Persistent sodium currents in neurons: potential mechanisms and pharmacological blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Fosphenytoin's Modulation of Voltage-Gated Sodium Channel Inactivation: A Technical Guide

Introduction

Fosphenytoin is a water-soluble phosphate ester prodrug of phenytoin, an established anti-epileptic agent.[1][2][3] Following administration, this compound is rapidly and completely converted to phenytoin by endogenous phosphatases in the blood and tissues, with a conversion half-life of approximately 8 to 15 minutes.[1][2] Consequently, the pharmacological effects of this compound are attributable to phenytoin. This guide provides an in-depth technical examination of the core mechanism of action of phenytoin: its effect on the inactivation of voltage-gated sodium channels (VGSCs). This interaction is fundamental to its therapeutic efficacy in controlling neuronal hyperexcitability.

This compound was developed to overcome the solubility and administration challenges associated with parenteral phenytoin, offering a safer and more convenient alternative for intravenous and intramuscular use. Its doses are expressed as phenytoin sodium equivalents (PE) to simplify conversion.

References

Methodological & Application

Fosphenytoin Administration Protocol for In Vivo Rodent Models: Application Notes and Detailed Protocols

Application Notes for Researchers, Scientists, and Drug Development Professionals

Fosphenytoin, a water-soluble phosphate ester prodrug of phenytoin, serves as a critical tool in preclinical epilepsy and neuroscience research.[1] Its enhanced solubility and favorable safety profile compared to parenteral phenytoin make it an ideal agent for in vivo rodent studies investigating seizure mechanisms and evaluating novel anticonvulsant therapies.[1][2] Upon administration, this compound is rapidly converted by endogenous phosphatases to phenytoin, its active metabolite, which exerts its anticonvulsant effects primarily by modulating voltage-gated sodium channels.[3][4]

These protocols provide detailed guidance on the preparation and administration of this compound via intravenous (IV), intramuscular (IM), and intraperitoneal (IP) routes in common rodent models such as mice and rats. Adherence to these guidelines is crucial for ensuring experimental reproducibility and animal welfare. All dosages are expressed in phenytoin sodium equivalents (PE), where 1.5 mg of this compound sodium is equivalent to 1.0 mg of phenytoin sodium.

Key Considerations:

-

Dosing in Phenytoin Equivalents (PE): Always calculate and report this compound doses in PE to maintain consistency and allow for direct comparison with studies using phenytoin.

-